![molecular formula C12H20N4 B1422946 Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine CAS No. 1199782-51-8](/img/structure/B1422946.png)

Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine

Übersicht

Beschreibung

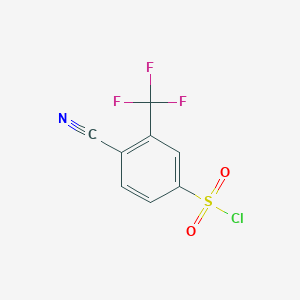

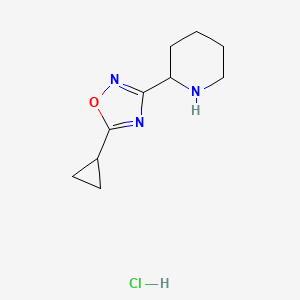

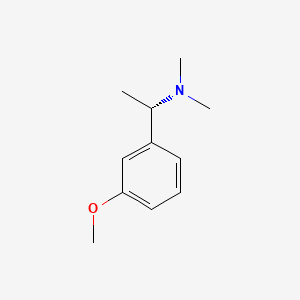

Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine is a chemical compound with the molecular formula C12H20N4 and a molecular weight of 220.31 . It has been mentioned in the context of anti-tubercular agents .

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine is based on its molecular formula C12H20N4 . Further details about its structure might be available in specific databases or scientific literature.Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Summary of the Application

Imatinib, a compound with a structure similar to the one you mentioned, is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases .

Methods of Application or Experimental Procedures

Imatinib has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups .

Results or Outcomes

Imatinib specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Application in Drug Development

Specific Scientific Field

Summary of the Application

The pyridopyrimidine moiety, which is present in the structure you mentioned, is used in several therapeutic targets . It has been studied in the development of new therapies .

Methods of Application or Experimental Procedures

Various synthetic protocols are used to prepare these pyridopyrimidine derivatives . The bibliographic research was conducted using Reaxys and Scifinder .

Results or Outcomes

The various pyridopyrimidines are used on several therapeutic targets . For example, Palbociclib, a breast cancer drug developed by Pfizer, and Dilmapimod, which has potential activity against rheumatoid arthritis .

Application in Breast Cancer Treatment

Specific Scientific Field

Summary of the Application

Palbociclib, a compound with a structure similar to the one you mentioned, is a drug developed by Pfizer for the treatment of breast cancer .

Methods of Application or Experimental Procedures

The synthesis of Palbociclib involves the preparation of 6-acetyl-8-cyclopentyl-5-methyl-2-([5-(piperazin-1-yl)pyridin-2-yl]amino)-7H,8H-pyrido[2,3-d]pyrimidin-7-one .

Results or Outcomes

Palbociclib has shown significant effectiveness in the treatment of breast cancer .

Application in Rheumatoid Arthritis Treatment

Specific Scientific Field

Summary of the Application

Dilmapimod, a compound with a structure similar to the one you mentioned, has potential activity against rheumatoid arthritis .

Methods of Application or Experimental Procedures

The synthesis of Dilmapimod involves the preparation of pyridopyrimidine derivatives .

Results or Outcomes

Dilmapimod has shown potential effectiveness in the treatment of rheumatoid arthritis .

Application in Histamine Metabolism

Specific Scientific Field

Summary of the Application

Compounds with a structure similar to the one you mentioned have been studied for their effects on histamine metabolism . An advantage of this compound compared to some analogues is that it does not have effects as an inhibitor of histamine metabolism, reducing the potential risk of side reactions on metabolism .

Methods of Application or Experimental Procedures

The study of these compounds involves the synthesis of various derivatives and testing their effects on histamine metabolism .

Results or Outcomes

These compounds do not have effects as an inhibitor of histamine metabolism, reducing the potential risk of side reactions on metabolism .

Application in Synthesis of Palbociclib

Specific Scientific Field

Summary of the Application

The synthesis of Palbociclib, a breast cancer drug developed by Pfizer, involves a compound with a structure similar to the one you mentioned .

Methods of Application or Experimental Procedures

The synthesis of Palbociclib involves the preparation of 6-acetyl-8-cyclopentyl-5-methyl-2-([5-(piperazin-1-yl)pyridin-2-yl]amino)-7H,8H-pyrido[2,3-d]pyrimidin-7-one .

Results or Outcomes

The successful synthesis of Palbociclib provides a potent drug for the treatment of breast cancer .

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-(6-piperazin-1-ylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-15(2)10-11-3-4-12(14-9-11)16-7-5-13-6-8-16/h3-4,9,13H,5-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLPDXMAMPKGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CN=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422873.png)

![2-chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B1422885.png)